molecular formula C13H17NO2 B6616571 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol CAS No. 935534-37-5

3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol

Cat. No.: B6616571
CAS No.: 935534-37-5
M. Wt: 219.28 g/mol
InChI Key: YACWOHWWWFUHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol is a complex organic compound characterized by a spiro linkage between a benzopyran and a piperidine ring. This compound is notable for its unique structural features, which include a spiro junction at the 2 and 4 positions of the benzopyran and piperidine rings, respectively. The presence of a hydroxyl group at the 4-position of the piperidine ring further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol typically involves the following steps:

    Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Spiro Formation: The spiro linkage is introduced by reacting the benzopyran intermediate with a suitable piperidine derivative. This step often requires the use of strong bases or catalysts to facilitate the spirocyclization process.

Industrial Production Methods

Industrial production of 3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and the use of efficient catalysts to ensure high reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and spiro linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol can be compared with other spiro compounds, such as:

    Spiro[chromane-2,4’-piperidine]-4-one: Similar spiro linkage but with a ketone group instead of a hydroxyl group.

    4-alkoxy-[1’-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4’-piperidine)]: Contains an alkoxy group and a cyclobutyl ring, showing different pharmacological properties.

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spiro compound with a chromane backbone, used in medicinal chemistry research.

The uniqueness of 3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol lies in its specific structural features, such as the hydroxyl group and the spiro linkage, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,11,14-15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACWOHWWWFUHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.